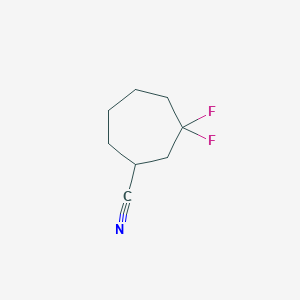

3,3-Difluorocycloheptane-1-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3,3-Difluorocycloheptane-1-carbonitrile” is a chemical compound with the CAS Number: 1936142-10-7 . It has a molecular weight of 159.18 . The compound is in liquid form .

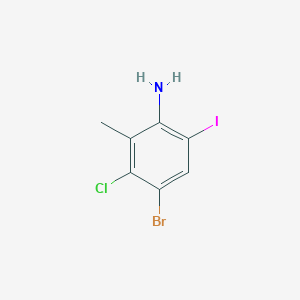

Molecular Structure Analysis

The IUPAC Name for this compound is 3,3-difluorocycloheptane-1-carbonitrile . The InChI Code is 1S/C8H11F2N/c9-8(10)4-2-1-3-7(5-8)6-11/h7H,1-5H2 .Scientific Research Applications

Synthesis and Polymerizations

3,3-Difluorocycloheptane-1-carbonitrile has been synthesized through the cycloaddition of 1-chloro-2,2-difluoroethylene and acrylonitrile. This compound does not homopolymerize but can copolymerize with both electron-rich and electron-poor monomers, showing varied incorporation rates depending on the electronic characteristics of the comonomers. The ability to copolymerize with a wide range of monomers opens avenues for creating diverse polymer materials with tailored properties (Hall & Okamoto, 1974).

Conformational Analysis

Studies on the temperature dependence of 19F nuclear magnetic resonance (NMR) spectra of related difluorocycloheptane derivatives have provided insights into the conformational equilibria of these compounds. These studies highlight the complex interplay between molecular structure and temperature, which could influence the physical properties and reactivity of difluorocycloheptane derivatives (Glazer, Knorr, Ganter, & Roberts, 1972).

Catalytic and Synthetic Applications

The trifluoromethylthio group, closely related to difluorocycloheptane derivatives, has been extensively studied for its ability to enhance the lipophilicity, bioavailability, and metabolic stability of pharmaceuticals. The synthesis of α-trifluoromethylthio carbonyl compounds, using radical, nucleophilic, and electrophilic trifluoromethylthiolating reagents, demonstrates the potential of difluorocycloheptane derivatives in medicinal chemistry and material science (Rossi, Puglisi, Raimondi, & Benaglia, 2018).

Biotransformation Studies

Research on the biotransformation of perfluorinated alcohols by activated sludge under aerobic conditions has shed light on the environmental fate and degradation pathways of these compounds. Such studies are crucial for understanding the biodegradation potential of difluorocycloheptane-1-carbonitrile and related substances, informing strategies for mitigating their environmental impact (Wang, Szostek, Folsom, Sulecki, Cápka, Buck, Berti, & Gannon, 2005).

Defluorination and Fluorination Techniques

Studies on the catalytic defluorination of perfluorinated aromatics using novel catalysts highlight innovative approaches to the activation and cleavage of carbon-fluorine bonds. These techniques are relevant for modifying the properties of difluorocycloheptane-1-carbonitrile for specific applications, potentially enabling the synthesis of new materials and pharmaceuticals (Colomban, Kudrik, Afanasiev, & Sorokin, 2014).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements include H302, H312, H315, H319, H332, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

properties

IUPAC Name |

3,3-difluorocycloheptane-1-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11F2N/c9-8(10)4-2-1-3-7(5-8)6-11/h7H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHCTZGQPCOTRNI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC(C1)C#N)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11F2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,3-Difluorocycloheptane-1-carbonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-cyclopentyl-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2700609.png)

![2-[[1-(Cyclopentylmethyl)piperidin-3-yl]methoxy]-5-methylpyrimidine](/img/structure/B2700611.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2700612.png)

![[4-(methoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]acetic acid](/img/structure/B2700616.png)

![2-Bromo-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzenesulfonamide](/img/structure/B2700623.png)